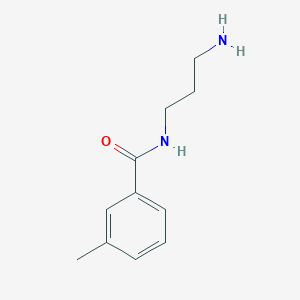

N-(3-aminopropyl)-3-methylbenzamide

Description

Structural Significance and Foundational Chemical Moieties

The structure of N-(3-aminopropyl)-3-methylbenzamide is characterized by two key chemical moieties: the 3-methylbenzamide (B1583426) group and the N-(3-aminopropyl) substituent.

The benzamide (B126) moiety is a common feature in many biologically active compounds. The amide linkage is a stable, planar group that can participate in hydrogen bonding, a crucial interaction for molecular recognition at biological targets. The benzene (B151609) ring provides a rigid scaffold that can be readily substituted to fine-tune electronic and steric properties. The methyl group at the 3-position of the benzene ring in this compound influences the molecule's lipophilicity and can affect its binding orientation within a receptor pocket.

The N-(3-aminopropyl) group provides a flexible linker with a terminal primary amine. This aliphatic chain can adopt various conformations, allowing the molecule to orient itself favorably for binding. The primary amine is a key functional group, as it is typically protonated at physiological pH, imparting a positive charge to the molecule. This charge can be critical for interactions with negatively charged residues in biological targets, such as proteins and nucleic acids.

The combination of these moieties results in a molecule with both hydrophobic (the 3-methylphenyl group) and hydrophilic/charged (the aminopropyl group) regions, a characteristic often sought in the design of pharmacologically active compounds.

Below is a table summarizing the key properties of a closely related parent compound, 3-Methylbenzamide.

| Property | Value |

| Molecular Formula | C8H9NO |

| Molecular Weight | 135.16 g/mol |

| Melting Point | 94-96 °C |

| Assay | 99% |

Overview of its Role as a Core Scaffold in Bioactive Molecules

The true significance of this compound in academic research lies in its utility as a core scaffold for the construction of more elaborate and potent bioactive molecules. Its structure allows for straightforward chemical modification at the primary amine, enabling the attachment of various other chemical entities to explore structure-activity relationships (SAR).

A prominent example of its application as a scaffold is in the development of inhibitors for the kinesin spindle protein (KSP) . KSP is a motor protein essential for the formation of a bipolar mitotic spindle during cell division, making it an attractive target for cancer therapy. The inhibition of KSP leads to mitotic arrest and subsequent cell death in proliferating cancer cells.

In the discovery of the potent KSP inhibitor, AZD4877 , a complex molecule was synthesized that incorporates an N-(3-aminopropyl)-4-methylbenzamide core. nih.gov While the substitution on the benzene ring is at the 4-position in this specific inhibitor, the underlying principle of using the N-(3-aminopropyl)benzamide scaffold is clearly demonstrated. The aminopropyl chain serves as a crucial linker to a larger heterocyclic system that binds to the protein. nih.govresearchgate.net Structure-activity relationship studies in this area have highlighted the importance of the aminopropyl chain for potent KSP inhibition. researchgate.net

This demonstrates a key research objective: to utilize the this compound scaffold as a foundation and systematically modify it to optimize interactions with a specific biological target. The inherent properties of the scaffold provide a solid starting point for the development of novel therapeutics.

Objectives and Scope of Academic Research on this compound

Academic research involving this compound and its analogs is primarily driven by the following objectives:

Synthesis of Novel Bioactive Compounds: The primary goal is to use this compound as a building block to synthesize new molecules with potential therapeutic applications. This involves developing efficient synthetic routes to the scaffold and its derivatives. researchgate.net General procedures for the synthesis of N-substituted benzamides often involve the coupling of a carboxylic acid (or its activated form, like an acid chloride) with an amine. sphinxsai.com

Exploration of Structure-Activity Relationships (SAR): Researchers systematically modify the structure of the lead compound to understand how changes in its chemical features affect its biological activity. For instance, the length of the alkyl chain in the aminopropyl group or the substitution pattern on the benzamide ring can be altered to enhance potency or selectivity for a particular target.

Investigation of Physicochemical Properties: Academic studies also focus on characterizing the physicochemical properties of molecules containing the this compound scaffold, such as solubility, lipophilicity, and pKa. These properties are critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which are key determinants of its potential as a drug candidate.

The scope of this research is largely within the realm of medicinal chemistry and drug discovery, with a particular focus on targets like motor proteins and other enzymes where the specific combination of a rigid aromatic core and a flexible basic side chain can lead to potent and selective inhibition.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-aminopropyl)-3-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9-4-2-5-10(8-9)11(14)13-7-3-6-12/h2,4-5,8H,3,6-7,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBPBUGAAXPDND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 3 Aminopropyl 3 Methylbenzamide

Direct Synthesis Strategies for N-(3-aminopropyl)-3-methylbenzamide

The direct synthesis of this compound primarily revolves around the formation of the central amide linkage between a 3-methylbenzoyl moiety and a 1,3-diaminopropane (B46017) unit. This can be achieved through several reliable methods involving the activation of the carboxylic acid.

Amide Bond Formation via Carboxylic Acid Activation

A fundamental and widely practiced approach in organic synthesis is the activation of a carboxylic acid to facilitate its reaction with an amine. Current time information in Bangalore, IN. This is a cornerstone for the synthesis of this compound, which is formed by the coupling of 3-methylbenzoic acid and 1,3-diaminopropane.

A common and effective method for activating a carboxylic acid is its conversion to the corresponding acid chloride. masterorganicchemistry.com For the synthesis of this compound, 3-methylbenzoic acid would first be treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 3-methylbenzoyl chloride. researchgate.netrsc.org This highly reactive acyl chloride can then be reacted with 1,3-diaminopropane to form the desired amide. youtube.com The reaction is typically performed in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. researchgate.net To achieve mono-acylation and avoid the formation of the bis-acylated product, it is crucial to control the stoichiometry of the reactants, often by using an excess of the diamine.

Table 1: Synthesis of this compound via Acid Chloride

| Step | Reactants | Reagents | Product | Purpose |

| 1 | 3-Methylbenzoic Acid | Thionyl Chloride (SOCl₂) | 3-Methylbenzoyl Chloride | Activation of Carboxylic Acid |

| 2 | 3-Methylbenzoyl Chloride, 1,3-Diaminopropane | Base (e.g., Triethylamine) | This compound | Amide Bond Formation |

A general procedure for this type of transformation involves dissolving the acid chloride in a suitable solvent and adding it to a cooled solution of the amine and a base. wikipedia.org

Modern synthetic chemistry often utilizes coupling reagents to facilitate amide bond formation directly from a carboxylic acid and an amine, avoiding the need to isolate the acid chloride. vanderbilt.edu Reagents such as COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] and CDI (1,1'-Carbonyldiimidazole) are effective for this purpose.

A procedure for the synthesis of N,N-diethyl-3-methylbenzamide (DEET), a close structural analog, has been developed using COMU. ub.eduorganic-chemistry.org This method involves the one-pot coupling of 3-methylbenzoic acid and diethylamine (B46881) in the presence of COMU. ub.edu This approach is notable for its operational simplicity and the water-solubility of its byproducts, which simplifies purification. ub.eduorganic-chemistry.org This methodology can be directly adapted for the synthesis of this compound by substituting diethylamine with 1,3-diaminopropane. As with the acid chloride method, careful control of the stoichiometry would be necessary to favor the mono-acylated product.

Table 2: Comparison of Common Coupling Reagents

| Coupling Reagent | Full Name | Byproducts | Key Features |

| COMU | (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Water-soluble | High reactivity, visual reaction monitoring possible. ub.eduorganic-chemistry.org |

| CDI | 1,1'-Carbonyldiimidazole (B1668759) | Imidazole, CO₂ | Cost-effective, commonly used in industrial processes. vanderbilt.edu |

| DCC/EDC | Dicyclohexylcarbodiimide / 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Urea derivatives | Widely used, EDC byproducts are water-soluble. masterorganicchemistry.com |

Functional Group Interconversions Leading to the Aminopropyl Moiety

An alternative synthetic strategy involves forming the amide bond with a precursor to the 3-aminopropyl group, followed by a functional group interconversion to reveal the terminal primary amine. This can be an effective way to control selectivity and introduce the desired functionality at a later stage.

For instance, 3-methylbenzoic acid could be coupled with a molecule like 3-aminopropanol or 3-aminopropionitrile. The resulting alcohol or nitrile can then be converted to the desired primary amine.

From an Alcohol: The hydroxyl group of N-(3-hydroxypropyl)-3-methylbenzamide can be converted to a good leaving group (e.g., a tosylate or mesylate) and then displaced by an azide (B81097) (N₃⁻). Subsequent reduction of the azide, for example, through catalytic hydrogenation (H₂/Pd/C) or with lithium aluminum hydride (LiAlH₄), would yield the primary amine. vanderbilt.edu

From a Nitrile: The nitrile group of N-(2-cyanoethyl)-3-methylbenzamide can be reduced to a primary amine using reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. vanderbilt.edu

The key starting material, 1,3-diaminopropane, is itself prepared through functional group interconversion. It is commercially produced via the amination of acrylonitrile (B1666552) to yield aminopropionitrile, which is then hydrogenated to give 1,3-diaminopropane. wikipedia.orggoogle.com

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound can be efficiently achieved using powerful synthetic tools like multicomponent reactions.

Multicomponent Reaction (MCR) Approaches Incorporating the Benzamide (B126) Scaffold

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot process. wikipedia.org The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that is well-suited for generating libraries of amide-containing molecules. wikipedia.orgorganic-chemistry.org

The Ugi reaction involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. wikipedia.org To create derivatives incorporating the 3-methylbenzamide (B1583426) scaffold, 3-methylbenzoic acid would be used as the carboxylic acid component. By varying the other three components, a wide array of complex derivatives can be synthesized. For instance, reacting 3-methylbenzoic acid, an aldehyde (e.g., isobutyraldehyde), an amine (e.g., benzylamine), and an isocyanide (e.g., tert-butyl isocyanide) would yield a complex bis-amide product containing the N-benzyl-3-methylbenzamide substructure. While this does not directly produce this compound, it demonstrates a powerful strategy for creating a diverse library of analogs built around the 3-methylbenzamide core. organic-chemistry.orgrsc.org

Table 3: Hypothetical Ugi Reaction for a 3-Methylbenzamide Derivative

| Component | Example Reactant | Role |

| Carboxylic Acid | 3-Methylbenzoic Acid | Forms the benzamide scaffold |

| Amine | Benzylamine | Introduces diversity |

| Carbonyl Compound | Isobutyraldehyde | Introduces diversity |

| Isocyanide | tert-Butyl isocyanide | Introduces diversity |

Sonochemical Synthesis Techniques for Related Structures

Ultrasound-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and enhancing yields. nih.govrsc.org The application of high-frequency sound waves (20 kHz–10 MHz) to a reaction mixture generates acoustic cavitation—the formation, growth, and implosive collapse of bubbles. wikipedia.orgresearchgate.net This process creates localized hot spots with extremely high temperatures (around 5000 K) and pressures (over 1000 atm), leading to a significant increase in reaction rates. wikipedia.org

While a specific sonochemical protocol for this compound is not extensively documented, the synthesis of other amide-functionalized compounds and related benzamides has been successfully achieved using this technique. For instance, ultrasound has been employed in amide coupling reactions to produce 1-acetyl-3-carboxamide-β-carboline derivatives in excellent yields (90–94%) with significantly reduced reaction times. thieme-connect.com Similarly, the ultrasound-assisted synthesis of quinazolinones from o-aminobenzamides and aldehydes proceeds rapidly (within 15 minutes) at ambient temperature and pressure without the need for a metal catalyst. rsc.org

These examples highlight the potential of sonochemistry to facilitate the synthesis of this compound. The high-energy conditions generated by acoustic cavitation can effectively promote the activation of the carboxylic acid and subsequent amidation, potentially leading to a more efficient and environmentally friendly synthetic route compared to conventional heating methods.

Reaction Mechanisms and Optimization for Yield and Purity

The fundamental reaction for the synthesis of this compound is a nucleophilic acyl substitution. The reaction mechanism typically involves the activation of the carboxylic acid group of m-toluic acid to make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of 1,3-diaminopropane.

A common strategy for activating the carboxylic acid is its conversion to a more reactive derivative, such as an acyl chloride. wpmucdn.commiracosta.edu This is often achieved by treating m-toluic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. miracosta.educhemconnections.org The resulting m-toluoyl chloride is then highly reactive towards the amine.

The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1,3-diaminopropane attacks the electrophilic carbonyl carbon of m-toluoyl chloride. This forms a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, and the chloride ion, being a good leaving group, is expelled.

Deprotonation: A base, which can be another molecule of the diamine or an added non-nucleophilic base, removes a proton from the newly formed ammonium (B1175870) ion to yield the final amide product, this compound.

Optimization of this reaction for maximum yield and purity involves careful control of several factors:

| Parameter | Influence on Reaction | Optimized Conditions (General) |

| Solvent | Affects solubility of reactants and can influence reaction rates. | Aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used. |

| Temperature | Controls the rate of reaction. Higher temperatures can increase the rate but may also lead to side reactions. | The reaction is often started at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature. chemconnections.org |

| Stoichiometry | The molar ratio of reactants is crucial for driving the reaction to completion and minimizing side products. | An excess of the diamine can be used to act as both the nucleophile and the base to neutralize the HCl byproduct. miracosta.edu However, this can lead to the formation of the di-acylated product. |

| Coupling Agents | Reagents like 1,1'-carbonyldiimidazole (CDI) can be used for in-situ activation of the carboxylic acid, avoiding the need to isolate the highly reactive acyl chloride. researchgate.net | The use of CDI often leads to high yields (e.g., 94-95% for related amides) and simplifies the workup procedure as the byproducts are easily removed. researchgate.netmedigraphic.com |

Chemo- and Regioselective Synthesis Considerations

A significant challenge in the synthesis of this compound is achieving chemoselectivity and regioselectivity. Since 1,3-diaminopropane possesses two primary amino groups, the reaction with m-toluic acid can potentially lead to a mixture of the desired mono-acylated product and the di-acylated byproduct, N,N'-(propane-1,3-diyl)bis(3-methylbenzamide).

To favor the formation of the mono-amido product, several strategies can be employed:

Control of Stoichiometry: Using a large excess of the diamine relative to the m-toluic acid derivative can statistically favor the mono-acylation. The probability of a second acylation event on the same diamine molecule is reduced when it is present in a large excess.

Protecting Group Strategy: One of the amino groups of 1,3-diaminopropane can be temporarily protected with a suitable protecting group (e.g., a carbamate (B1207046) like Boc or Cbz). The remaining free amino group can then react with the activated m-toluic acid. Subsequent deprotection of the second amino group would then yield the desired this compound. This method offers excellent control over the selectivity but adds extra steps to the synthesis.

Controlled Addition: Slowly adding the activated m-toluic acid (e.g., m-toluoyl chloride) to a solution of the diamine at low temperatures can help to minimize the formation of the di-substituted product. This technique maintains a low concentration of the acylating agent, thereby reducing the likelihood of a second reaction with the initially formed mono-acylated product.

The choice of the synthetic route will depend on the desired purity of the final compound and the scalability of the process. For high-purity applications, the protecting group strategy is often preferred, while for larger-scale synthesis, careful control of stoichiometry and reaction conditions might be more practical.

Molecular Target Identification and Mechanistic Elucidation of N 3 Aminopropyl 3 Methylbenzamide Scaffolds

Enzyme Interaction and Inhibition Studies

Exploration of N-(3-aminopropyl)-benzamide Derivatives as Kinesin Spindle Protein (KSP/Eg5) Inhibitors

A significant area of investigation for N-(3-aminopropyl)-benzamide derivatives has been their potent inhibitory activity against the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11. acs.orgnih.gov KSP is a motor protein essential for the proper formation and function of the mitotic spindle during cell division. acs.orgnih.gov Its inhibition leads to mitotic arrest and subsequent cell death, making it an attractive target for cancer therapy. nih.govnih.govnih.gov Unlike traditional anti-mitotic drugs like taxanes and vinca (B1221190) alkaloids that target microtubules directly, KSP inhibitors offer a more targeted approach with potentially fewer side effects. nih.govcytoskeleton.com

Derivatives of the N-(3-aminopropyl)-benzamide scaffold have been identified as potent KSP inhibitors. For instance, the compound (+)-N-(3-Aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo- acs.orgnih.govthiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide, also known as AZD4877, emerged from a series of novel KSP inhibitors with excellent biochemical potency. acs.org Another example is ARQ 621, which has the chemical structure N-(3-amino-propyl)-3-chloro-N-[1-(7-chloro-4-oxo-3-phenylamino-3,4-dihydro-quinazolin-2-yl)-but-3-ynyl]-2-fluoro-benzamide and has been investigated for its antineoplastic properties as a KSP inhibitor. nih.gov

The inhibitory activity of various N-(3-aminopropyl)-benzamide derivatives and other KSP inhibitors against the KSP/Eg5 enzyme is often quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitory constant (Ki).

| Compound | Inhibitory Activity (IC₅₀/Ki) | Notes |

|---|---|---|

| SB-743921 | Ki of 0.1 nM | A potent inhibitor of the mitotic kinesin KSP (Eg5). medchemexpress.com |

| Ispinesib (SB-715992) | Kiapp of 1.7 nM | A specific inhibitor of kinesin spindle protein (KSP). selleckchem.com |

| MK-0731 | IC₅₀ of 2.2 nM | A selective, non-competitive, and allosteric KSP inhibitor. medchemexpress.com |

| Filanesib (ARRY-520) | IC₅₀ of 6 nM | A selective and noncompetitive kinesin spindle protein (KSP) inhibitor. medchemexpress.com |

| Monastrol (B14932) | IC₅₀ of 14 µM | A potent and cell-permeable inhibitor of the mitotic kinesin Eg5. medchemexpress.com |

| S-Trityl-L-cysteine | IC₅₀ of 140 nM | Inhibits microtubule-activated ATPase activity of Eg5. medchemexpress.com |

The mechanism by which many N-(3-aminopropyl)-benzamide derivatives and other small molecules inhibit KSP involves allosteric modulation of its ATPase activity. medchemexpress.comnih.govnih.gov KSP utilizes the energy from ATP hydrolysis to move along microtubules, a process crucial for its function in spindle formation. nih.gov Allosteric inhibitors bind to a site on the enzyme distinct from the active ATP-binding site. nih.govnih.gov This binding event induces a conformational change in the protein that ultimately hinders its catalytic activity. nih.gov

For example, the inhibitor monastrol has been shown to bind weakly to the KSP-ATP complex initially. nih.gov However, after a conformational change that tightens ATP binding, the affinity for monastrol increases, which in turn inhibits the release of ADP, a rate-limiting step in the ATPase cycle. nih.govnih.gov This stabilization of a specific conformational state prevents the efficient turnover of ATP and, consequently, the motor function of KSP. nih.gov Similarly, ARQ 621 is described as an allosteric inhibitor of the Eg5 mitotic motor protein. selleckchem.com This mode of inhibition is advantageous as it does not compete with the high intracellular concentrations of ATP.

The inhibition of KSP/Eg5's motor function by compounds such as N-(3-aminopropyl)-benzamide derivatives has a direct and visually striking effect on mitotic spindle dynamics. acs.org KSP is responsible for pushing the two centrosomes apart during prophase, a critical step in establishing a bipolar spindle. acs.org When KSP is inhibited, this separation fails to occur. acs.orgnih.gov

Consequently, the microtubules, which are still able to polymerize from the centrosomes, organize into a radial, star-like structure known as a monoastral microtubule array, with the unseparated centrosomes at its center. acs.orgnih.gov This aberrant structure is incapable of properly aligning the chromosomes at the metaphase plate, leading to the activation of the spindle assembly checkpoint and a halt in the cell cycle at mitosis. nih.govcytoskeleton.com Ultimately, this prolonged mitotic arrest can trigger apoptosis, or programmed cell death. nih.gov The formation of this characteristic monoastral spindle phenotype is a hallmark of KSP inhibition and is a key indicator of the on-target activity of these inhibitors in cellular assays. acs.orgnih.gov

Cellular Pathway Modulation Studies

Induction of Mitotic Arrest and Cell Death Pathways in In Vitro Models

There is no scientific evidence to support the role of N-(3-aminopropyl)-3-methylbenzamide in inducing mitotic arrest or specific cell death pathways in in vitro models. Studies on agents that cause mitotic arrest typically focus on microtubule-stabilizing or -destabilizing compounds, and this specific benzamide (B126) has not been identified as belonging to this class. nih.gov

Role in Autophagy Modulation and Targeted Protein Degradation (TPD) Systems

The involvement of this compound in autophagy modulation or as a component in Targeted Protein Degradation (TPD) systems is not supported by available research.

No studies have identified this compound as a ligand for LC3/GABARAP proteins, which are crucial for the autophagy process. nih.govnih.gov While research into small molecule ligands for these proteins is ongoing, this particular compound has not been reported as a successful candidate. nih.govnih.gov A compound with a more complex structure, which includes a methylbenzamide component, has been mentioned in the context of LC3/GABARAP ligand development, but it is distinct from the subject of this article. nih.gov

There is no information on the use of the this compound scaffold in the design of Proteolysis-Targeting Chimeras (PROTACs) or molecular glues. eurpepsoc.comsigmaaldrich.cnwipo.intnih.govyoutube.combitesizebio.commedchemexpress.com The development of these advanced therapeutic modalities relies on well-characterized ligands for both the target protein and an E3 ubiquitin ligase, and this scaffold has not been identified as such. eurpepsoc.comsigmaaldrich.cnwipo.intnih.govyoutube.combitesizebio.commedchemexpress.com

Insufficient Public Data for In-Depth Analysis of this compound

Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of publicly available research data specifically focused on the chemical compound this compound. Consequently, a detailed and scientifically accurate article adhering to the requested structure on its Structure-Activity Relationship (SAR) and biophysical characterization cannot be generated at this time.

The creation of a thorough analysis as outlined below would require specific research findings that are not present in the public domain:

Structure Activity Relationship Sar and Biophysical Characterization of N 3 Aminopropyl 3 Methylbenzamide Scaffolds

Ligand-Protein Binding Affinity and Specificity Analyses:Fulfilling this section requires biophysical data from techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Radioligand Binding Assays to quantify the binding strength and selectivity of the compound for a specific protein target.

Analysis of Non-Covalent Interactions:A detailed analysis of hydrogen bonds, π-stacking, and hydrophobic contacts requires high-resolution structural data or sophisticated molecular modeling studies that are specific to the interaction of N-(3-aminopropyl)-3-methylbenzamide with its biological partner.

Should published research on this specific compound become available, a detailed article could be produced. Alternatively, a similar analysis could be performed on a more extensively researched compound.

Computational Approaches in the Study of N 3 Aminopropyl 3 Methylbenzamide and Its Analogs

Ligand-Based Drug Design Methodologies

Ligand-based drug design (LBDD) approaches are particularly valuable when the three-dimensional structure of the biological target is unknown. jddtonline.info These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active and inactive compounds, LBDD can build models that predict the activity of new, untested molecules.

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling is a cornerstone of LBDD, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a biological response. dovepress.comdergipark.org.trnih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govnih.gov

Pharmacophore models can be generated from a single potent ligand or by aligning a set of active molecules and extracting their common features. nih.gov Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process known as virtual screening. dovepress.comdergipark.org.tr This allows for the rapid identification of diverse chemical scaffolds that match the pharmacophoric requirements and are therefore likely to be active. dovepress.comnih.gov This approach is not only faster and more cost-effective than high-throughput screening (HTS) but can also lead to the discovery of novel chemical entities with improved properties. jddtonline.infonih.gov The combination of pharmacophore modeling and virtual screening has proven to be a successful strategy for identifying new inhibitors for various targets. dergipark.org.trnih.gov

Table 1: Common Pharmacophore Features

| Feature | Description |

|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom or group of atoms that can accept a hydrogen bond. |

| Hydrogen Bond Donor (HBD) | An atom or group of atoms that can donate a hydrogen bond. |

| Hydrophobic (H) | A nonpolar group that avoids contact with water. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. |

| Positive Ionizable (P) | A group that can carry a positive charge at physiological pH. |

| Negative Ionizable (N) | A group that can carry a negative charge at physiological pH. |

The process of scaffold hopping, which aims to identify compounds with a new core structure but similar activity to known ligands, heavily relies on these computational techniques. nih.gov By focusing the virtual screen on the core scaffold of a molecule, researchers can explore new chemical spaces and potentially circumvent issues like undesirable pharmacokinetic properties or existing intellectual property. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jddtonline.infoarchivepp.com By correlating molecular descriptors (physicochemical properties, topological indices, etc.) with activity, QSAR models can predict the biological activity of novel or untested compounds. archivepp.comnih.gov

These predictive models are valuable tools in drug design, allowing for the prioritization of compounds for synthesis and testing, thereby saving time and resources. nih.govmdpi.com For instance, 3D-QSAR studies on N-(2-aminophenyl)-benzamide derivatives have been used to develop models that can predict their inhibitory activity against specific enzymes. researchgate.net The statistical significance and predictive power of a QSAR model are crucial and are often assessed using parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). mdpi.comnih.gov A robust QSAR model can provide valuable insights into the structural features that are critical for biological activity. nih.gov Machine learning methods, such as Random Forest and Support Vector Machines, are increasingly being employed to develop more accurate and predictive QSAR models. nih.govresearchgate.net

Structure-Based Drug Design Methodologies

When the three-dimensional structure of the target protein is available, structure-based drug design (SBDD) methods can be employed. jddtonline.info These techniques utilize the structural information of the target's binding site to design or identify ligands with high affinity and selectivity.

Molecular Docking for Ligand-Target Binding Pose Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. jddtonline.info This method is instrumental in virtual screening campaigns to identify potential hits from large compound libraries and to refine the binding modes of known inhibitors. jddtonline.infoarxiv.orgbiorxiv.orgbiorxiv.org The accuracy of binding affinity prediction is a critical aspect of molecular docking, and various scoring functions have been developed to rank the docked poses. arxiv.org

Induced-fit docking, a more advanced approach, accounts for the flexibility of the protein's active site upon ligand binding, often providing a more realistic prediction of the binding conformation. researchgate.net The results of molecular docking studies can provide detailed insights into the key interactions between a ligand, such as an N-(3-aminopropyl)-3-methylbenzamide analog, and its target, highlighting crucial hydrogen bonds and hydrophobic interactions that contribute to binding affinity. researchgate.net

Table 2: Key Steps in Molecular Docking

| Step | Description |

|---|---|

| 1. Target Preparation | Preparing the 3D structure of the protein, which may involve adding hydrogen atoms and assigning charges. |

| 2. Ligand Preparation | Generating the 3D conformation of the ligand and assigning its atomic properties. |

| 3. Docking Simulation | Placing the ligand in the binding site of the target and exploring different binding poses. |

| 4. Scoring and Ranking | Evaluating the binding affinity of each pose using a scoring function and ranking them accordingly. |

| 5. Analysis of Results | Visualizing and analyzing the top-ranked poses to understand the key interactions. |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a ligand-protein complex over time. nih.govresearchgate.net By simulating the movements of atoms and molecules, MD can reveal how a ligand like this compound and its analogs behave within the binding site of a target. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a highly detailed understanding of the electronic structure and properties of molecules. epstem.netepstem.net These methods can be used to calculate a variety of molecular properties, including optimized molecular geometry (bond lengths and angles), vibrational frequencies (infrared and Raman spectra), and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. epstem.netepstem.net

For this compound and its analogs, quantum chemical calculations can provide insights into their conformational stability and reactivity. researchgate.net By comparing calculated spectroscopic data (e.g., NMR chemical shifts) with experimental values, the accuracy of the computational model can be validated. epstem.netepstem.net These calculations are fundamental for understanding the intrinsic properties of a molecule that govern its interactions with biological targets.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-(2-aminophenyl)-benzamide |

| N,N-Diethyl-3-methylbenzamide |

| 3-aminopropionitrile |

| Quinine |

| Chloroquine |

| 8-aminoquinoline |

| Tebuquine |

| Pyronaridine |

| Primaquine |

| Gefitinib |

| Suramin |

| Melittin |

| Magainin-h2 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that provides insights into the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Benzamide (B126) and its Analogs

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzamide (R) | -6.724 | -1.071 | 5.65 |

| N-benzhydryl benzamide (L1) | -6.44 | -1.06 | 5.37 |

| N,N-diphenethyl benzamide (L2) | -6.22 | -0.77 | 5.44 |

| N,N-dihexyl benzamide (L3) | -6.21 | -0.72 | 5.49 |

| N,N-dioctyl benzamide (L4) | -6.29 | -0.77 | 5.51 |

Data sourced from a benchmark study of benzamide derivatives. nih.gov

From this data, it is evident that the introduction of different substituents at the nitrogen atom of the amide group influences the HOMO and LUMO energy levels and, consequently, the energy gap. For this compound, the presence of the aminopropyl group is expected to significantly impact its electronic properties. The primary amine at the end of the propyl chain would introduce a region of high nucleophilicity, likely influencing the HOMO energy level. The distribution of the HOMO would likely be concentrated around the amide group and the terminal amino group, making these sites susceptible to electrophilic attack. Conversely, the LUMO is expected to be distributed over the benzamide portion of the molecule, particularly the aromatic ring and the carbonyl group, indicating these as potential sites for nucleophilic attack.

Electrostatic Potential (ESP) Mapping for Molecular Recognition

Electrostatic Potential (ESP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org They are invaluable tools for predicting how a molecule will interact with other molecules, including biological targets like proteins and enzymes. libretexts.org In an ESP map, regions of negative potential (typically colored red or orange) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (colored blue) signify electron-poor areas susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral potential.

For this compound, an ESP map would likely reveal several key features:

Negative Potential: A significant region of negative electrostatic potential would be expected around the oxygen atom of the carbonyl group and the nitrogen atom of the amide, due to the presence of lone pairs of electrons. The terminal primary amino group would also exhibit a region of negative potential associated with its lone pair. These areas represent potential sites for hydrogen bonding and interactions with positively charged residues in a biological target.

Positive Potential: Regions of positive electrostatic potential would be anticipated around the hydrogen atoms of the terminal amino group and the hydrogen atom attached to the amide nitrogen. These sites would be favorable for interactions with negatively charged residues or atoms. The aromatic protons would also contribute to positive potential regions, though to a lesser extent.

In Silico Assessment of Targetability and Ligandability

The process of identifying potential biological targets for a small molecule and assessing its ability to bind to these targets with high affinity and specificity is a critical step in drug discovery. In silico methods play a pivotal role in this process, offering a rapid and cost-effective way to screen vast biological and chemical spaces. nih.gov

For a molecule like this compound, which possesses both a hydrogen bond donor (the amine and amide N-H) and acceptor (the carbonyl oxygen and amine nitrogen) functionalities, various in silico approaches can be employed:

Reverse Docking: This computational technique involves docking the small molecule of interest against a large library of known protein structures. By evaluating the binding energies and interaction patterns, potential biological targets can be identified. For this compound, this could reveal potential interactions with enzymes, receptors, or ion channels where the molecule's specific chemical features can form favorable contacts.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By creating a pharmacophore model based on the structure of this compound, databases of known protein binding sites can be screened to find targets that complement its features. The model would likely include hydrogen bond donors, hydrogen bond acceptors, and hydrophobic aromatic features.

Ligandability Assessment: Once potential targets are identified, their "ligandability" or "druggability" needs to be assessed. This involves analyzing the properties of the binding pocket to determine if it is suitable for binding a small, drug-like molecule with high affinity. Computational tools can calculate the volume, shape, and physicochemical properties of the binding site to predict its ligandability. For a flexible molecule like this compound, binding pockets that can accommodate its conformational changes would be favored.

While specific targetability and ligandability studies for this compound are not publicly documented, the general principles of in silico assessment suggest that its combination of a substituted benzamide and a flexible aminopropyl chain provides a versatile scaffold for interacting with a range of biological targets. The bifunctional nature of the molecule, containing both amide and amine functionalities, opens up possibilities for simultaneous interactions with different regions of a binding site, potentially leading to high-affinity binding. nih.gov

Application in Chemical Biology and Molecular Probe Development

Design and Synthesis of N-(3-aminopropyl)-3-methylbenzamide-based Molecular Probes

There is no available information on the design and synthesis of molecular probes based on the this compound structure.

Affinity Probes for Target Engagement Studies

No published studies describe the use of this compound as a basis for creating affinity probes to study target engagement.

Development of Autophagosome Tethering Compounds (ATTECs) Utilizing the Scaffold

There is no evidence to suggest that the this compound scaffold has been utilized in the development of autophagosome tethering compounds (ATTECs).

Fluorescence-Based Assays and Other Biophysical Techniques

No information is available on the application of this compound in fluorescence-based assays or its characterization using other biophysical techniques.

Preclinical Mechanistic Research Models for N 3 Aminopropyl 3 Methylbenzamide Scaffolds

In Vitro Cellular Assays for Mechanistic Investigations

Cell Cycle Progression Analysis (e.g., G2/M Arrest)

The cell cycle is a series of events that leads to cell division and replication. Many anticancer agents function by interrupting this cycle, leading to cell death. Analysis of cell cycle progression is therefore a key step in characterizing the mechanism of a new compound.

Studies on compounds structurally related to the N-(3-aminopropyl)-3-methylbenzamide scaffold have demonstrated a consistent pattern of inducing cell cycle arrest, particularly at the G2/M phase. This phase of the cell cycle is when the cell prepares for and undergoes mitosis.

For instance, a specific inhibitor of poly(ADP-ribose)polymerase, 3-aminobenzamide (B1265367), has been shown to induce a delay in the G2 phase of the cell cycle in Chinese hamster ovary (CHO-K1) cells. nih.gov In irradiated cells, this G2 delay was significantly increased. nih.gov Further research indicated that 3-aminobenzamide pretreatment can suppress G1 arrest and enhance G2 arrest in mouse embryonic fibroblast cells. oatext.comoatext.com

Similarly, novel 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines have been found to dose-dependently induce cell cycle arrest at the G2/M phase in OKP-GS cells, thereby preventing cell division. nih.gov Another study reported that 3-(2'-bromopropionylamino)-benzamides, while not targeting tubulin, cause cell cycle arrest in the S-phase. nih.gov

These findings suggest that benzamide (B126) scaffolds can interfere with critical checkpoints in the cell cycle, with a predominant effect on the G2/M transition.

Table 1: Effects of Benzamide Derivatives on Cell Cycle Progression

| Compound/Scaffold | Cell Line(s) | Observed Effect | Citation(s) |

| 3-aminobenzamide | CHO-K1, Mouse embryonic fibroblast | Induces G2 delay, enhances G2 arrest | nih.govoatext.comoatext.com |

| 4-methylbenzamide derivatives | OKP-GS | G2/M phase arrest | nih.gov |

| 3-(2'-bromopropionylamino)-benzamides | Molt-3 leukemia | S-phase arrest | nih.gov |

Microtubule Organization Studies (e.g., Monopolar Spindle Phenotype)

Microtubules are dynamic polymers that are essential components of the cytoskeleton and play a critical role in cell division by forming the mitotic spindle. Disruption of microtubule dynamics is a well-established anticancer strategy.

Several studies have identified benzamide derivatives as potent tubulin polymerization inhibitors. worktribe.comnih.gov These compounds often bind to the colchicine (B1669291) binding site on tubulin, preventing the formation of microtubules. acs.org This inhibition of tubulin polymerization leads to a mitotic blockade. acs.orgacs.orgnih.gov

A key characteristic phenotype resulting from the inhibition of certain mitotic proteins, such as kinesin spindle protein (KSP), is the formation of a monopolar spindle . Instead of a normal bipolar spindle that segregates chromosomes to two daughter cells, a monopolar spindle has a single spindle pole, leading to mitotic arrest and subsequent cell death.

A notable example is the compound (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo- worktribe.comresearchgate.netthiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), which shares structural motifs with this compound. AZD4877 is a KSP inhibitor that arrests cells in mitosis, leading to the characteristic monopolar spindle phenotype and subsequent cell death. nih.gov

Table 2: Impact of Benzamide Scaffolds on Microtubule Organization

| Compound/Scaffold | Mechanism of Action | Observed Phenotype | Citation(s) |

| N-benzylbenzamide derivatives | Tubulin polymerization inhibitor | Mitotic blockade | worktribe.comnih.gov |

| Benzamide derivative (Compound 48) | Tubulin polymerization inhibitor (colchicine site) | Mitotic blockade | acs.orgacs.orgnih.gov |

| AZD4877 | Kinesin spindle protein (KSP) inhibitor | Monopolar spindle formation | nih.gov |

Cellular Viability and Proliferation in Mechanistic Contexts

Assays that measure cellular viability and proliferation are fundamental to understanding the ultimate effect of a compound on cancer cells. These assays are often used to determine the concentration at which a compound exhibits its mechanistic effects, such as cell cycle arrest or apoptosis.

Numerous studies have demonstrated the potent antiproliferative activities of various benzamide derivatives against a range of human tumor cell lines. researchgate.netnih.gov For example, N-benzylbenzamide derivatives have shown significant antiproliferative activities with IC50 values in the nanomolar range against several cancer cell lines. worktribe.comnih.gov

Methoxybenzamide derivatives of nimesulide (B1678887) have also demonstrated potent anti-cancer activity against lung, ovarian, and breast cancer cell lines, with IC50 values below 8.8 µM. researchgate.net Furthermore, 3,4,5-trihydroxy-N-alkyl-benzamide derivatives have been synthesized and shown to have anticancer effects on colon carcinoma HCT-116 cells. orientjchem.org

The reduction in cellular viability is a direct consequence of the mechanistic actions described previously, such as the induction of cell cycle arrest and the disruption of microtubule formation, which ultimately lead to programmed cell death (apoptosis).

Table 3: Antiproliferative Activity of Benzamide Derivatives

| Compound/Scaffold | Cancer Cell Line(s) | Potency (IC50) | Citation(s) |

| N-benzylbenzamide derivatives | Various | 12-27 nM | worktribe.comnih.gov |

| Methoxybenzamide derivative of nimesulide | Lung, Ovarian, Breast | < 8.8 µM | researchgate.net |

| 3,4,5-trihydroxy-N-hexyl-benzamide | Colon (HCT-116) | 0.07 µM | orientjchem.org |

| 3-Bromopropionylamino benzoylurea | Leukemia, Lymphoma, Solid tumors | 0.25-9.26 µM | nih.gov |

Gene and Protein Expression Modulation

To delve deeper into the molecular pathways affected by a compound, researchers analyze its impact on gene and protein expression. This can reveal the upstream and downstream effectors of the observed cellular phenotype.

In the context of benzamide scaffolds, studies on 3-aminobenzamide have shown that it can partially inhibit the induction of Waf1/Cip1/p21 and Mdm2 mRNA. oatext.comoatext.com These genes are transcriptionally activated by the tumor suppressor protein p53 and are involved in cell cycle control. This suggests that poly(ADP-ribosylation), the process inhibited by 3-aminobenzamide, plays a role in the p53-dependent signal transduction pathway following DNA damage. oatext.comoatext.com

The modulation of such genes provides a molecular link to the observed effects on cell cycle arrest and highlights the intricate signaling networks that can be influenced by this class of compounds.

In Vivo Mechanistic Studies in Model Organisms (excluding therapeutic outcomes)

While in vitro assays provide valuable mechanistic insights, in vivo studies in model organisms are essential to understand how a compound behaves in a more complex biological system. These studies can confirm the mechanism of action and assess target engagement in a living organism.

Understanding Target Engagement in Animal Models

Target engagement studies aim to confirm that a drug candidate interacts with its intended molecular target within the living organism. This is a critical step in preclinical development.

For benzamide derivatives that act as tubulin inhibitors, in vivo studies have demonstrated significant antitumor efficacy in mouse models. acs.orgnih.gov For example, the potent and orally active tubulin inhibitor, compound 48, demonstrated robust in vivo antitumor efficacies and overcame drug resistance in a paclitaxel-resistant xenograft model. acs.orgnih.gov

Similarly, the KSP inhibitor AZD4877, which contains an N-(3-aminopropyl)-4-methylbenzamide component, exhibited a favorable pharmacokinetic profile and notable in vivo efficacy, supporting its selection as a clinical candidate. nih.gov Furthermore, a disodium (B8443419) phosphate (B84403) prodrug of an N-benzylbenzamide derivative significantly inhibited tumor growth and decreased microvessel density in a liver cancer cell allograft mouse model. worktribe.comnih.gov

These in vivo studies provide crucial validation that the mechanistic effects observed in cellular assays translate to a whole-animal setting, confirming that the compounds reach their target and exert the intended biological effect.

Table 4: In Vivo Mechanistic Validation of Benzamide Derivatives

| Compound/Scaffold | Animal Model | Key Finding | Citation(s) |

| Compound 48 (benzamide derivative) | Paclitaxel-resistant A549 xenograft | Overcame drug resistance, robust antitumor efficacy | acs.orgnih.gov |

| AZD4877 | Not specified | Favorable pharmacokinetics, notable in vivo efficacy | nih.gov |

| N-benzylbenzamide derivative (prodrug) | Liver cancer cell H22 allograft | Significantly inhibited tumor growth, decreased microvessel density | worktribe.comnih.gov |

Elucidation of Pathway Modulation in Complex Biological Systems

The preclinical evaluation of this compound and its structural analogs focuses on understanding their interaction with and modulation of complex biological pathways, particularly in the context of oncology. Research models in this area are designed to elucidate the molecular mechanisms through which these compounds exert their effects, identify specific cellular targets, and characterize the downstream consequences on cellular function and signaling cascades.

A significant area of investigation for N-substituted benzamide derivatives has been their role as histone deacetylase (HDAC) inhibitors. researchgate.net HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues of histones and other proteins. Their aberrant activity is implicated in various cancers, making them a key therapeutic target.

Preclinical studies involving benzamide scaffolds have demonstrated their potential to modulate the activity of specific HDAC isoforms. For instance, a series of N-substituted benzamide derivatives, designed as analogs of the clinical-stage HDAC inhibitor Entinostat (MS-275), have been synthesized and evaluated for their anti-proliferative effects against a panel of human cancer cell lines. researchgate.net These studies utilize in vitro models to determine the potency and selectivity of the compounds.

Table 1: In Vitro Anti-proliferative Activity of N-Substituted Benzamide Derivatives

| Compound | MCF-7 IC₅₀ (μM) | MDA-MB-231 IC₅₀ (μM) | K562 IC₅₀ (μM) | A549 IC₅₀ (μM) |

| Derivative 13h | >40 | 10.15 | 3.89 | 12.33 |

| Derivative 13k | 10.33 | 8.16 | 2.15 | 11.89 |

| MS-275 (Control) | 1.89 | 2.11 | 0.89 | 1.56 |

This table presents the half-maximal inhibitory concentration (IC₅₀) values, indicating the concentration of a compound required to inhibit the growth of cancer cell lines by 50%. Data is illustrative of findings for N-substituted benzamide derivatives. researchgate.net

To further elucidate the mechanism of action at a molecular level, computational models such as molecular docking simulations are employed. These models predict the binding affinity and interaction patterns of the benzamide derivatives with the active sites of specific HDAC isoforms, such as HDAC2 and HDAC8. researchgate.net Such in silico approaches are instrumental in understanding the structure-activity relationships and in guiding the rational design of more potent and selective inhibitors. The simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues of the enzyme's active site. researchgate.net

Beyond the direct targeting of enzymes, another layer of complexity in preclinical mechanistic research involves the use of three-dimensional (3D) biological scaffolds. These engineered environments aim to recapitulate the in vivo tumor microenvironment, providing a more physiologically relevant context for studying drug activity. nih.govnih.gov For example, porous hydrogel scaffolds can be cellularized with cancer cells and stromal cells to mimic the metastatic niche. nih.gov In these models, researchers can investigate how this compound scaffolds might influence the intricate signaling interplay between tumor cells and their surrounding microenvironment. This includes the modulation of stromal-derived factors, such as cytokines and growth factors, which are known to play a critical role in tumor progression and metastasis. nih.gov

Table 2: Components of a 3D Bioengineered Scaffold for Metastasis Research

| Component | Function/Role |

| Porous Hydrogel Matrix | Provides structural support and mimics the extracellular matrix. |

| Cancer Cells | The "seed" of the metastatic lesion being studied. |

| Stromal Cells | Represents the "soil" of the metastatic niche (e.g., fibroblasts, immune cells). |

| Growth Factors & Cytokines | Soluble signals that mediate cell-cell communication and pathway modulation. |

This table outlines the fundamental components of a 3D bioengineered scaffold used in advanced preclinical cancer research. nih.govnih.gov

By integrating in vitro biochemical assays, in silico molecular modeling, and advanced 3D cell culture models, a comprehensive picture of the pathway modulation by this compound scaffolds can be assembled. These preclinical research models are essential for identifying the molecular basis of their therapeutic potential and for informing their further development.

Emerging Research Directions and Future Perspectives for N 3 Aminopropyl 3 Methylbenzamide in Academic Research

Discovery of Novel Biological Targets and Polypharmacology

The initial step in characterizing the therapeutic potential of a compound like N-(3-aminopropyl)-3-methylbenzamide involves identifying its biological targets. Modern drug discovery has moved beyond the "one drug, one target" paradigm towards embracing the concept of polypharmacology, where a single molecule is designed to interact with multiple targets to achieve a greater therapeutic effect. researchgate.net The identification of these targets is increasingly facilitated by a combination of computational and experimental methods. eco-vector.com

Approaches for novel target identification include:

Omics-Based Methods: Utilizing genomics, proteomics, and metabolomics to uncover molecular pathways perturbed by the compound.

Computational Tools: Employing bioinformatics and machine learning algorithms to predict potential binding sites and off-target effects from large biological databases. eco-vector.com

Chemical Proteomics: Using affinity-based probes to isolate and identify direct protein targets from complex biological samples.

For benzamide (B126) derivatives, research has shown engagement with a variety of targets. For example, structure-activity relationship (SAR) studies on related benzamides have led to the discovery of potent inhibitors for enzymes like kinesin spindle protein (KSP) nih.gov and sirtuin-2 (SIRT2). nih.govnih.gov The exploration of this compound's polypharmacology would involve screening it against a wide array of receptors, enzymes, and ion channels to build a comprehensive profile of its biological interactions, which could reveal novel therapeutic applications.

Rational Design of Enhanced Potency and Selectivity

Once initial biological targets are identified, the principles of rational design are applied to optimize the compound's structure for improved potency and selectivity. This process involves iterative cycles of molecular modeling, chemical synthesis, and biological testing to refine the interaction between the molecule and its target.

A key strategy is the modification of the core scaffold. Studies on other benzamide-containing molecules have demonstrated that subtle structural changes can lead to significant improvements in activity and selectivity. For instance, in the development of SIRT2 inhibitors, replacing a sulfonamide group with a thioether in a 3-(benzylsulfonamido)benzamide scaffold resulted in a two- to three-fold increase in potency and greater selectivity over related enzymes like SIRT1 and SIRT3. nih.gov

| Compound Modification | Target | Result |

| Replacement of sulfonamide with thioether | SIRT2 | 2-3x increase in potency |

| Introduction of specific side chains | Kinesin Spindle Protein (KSP) | Enhanced biochemical potency |

| Alteration of substituent positions on the benzamide ring | Various | Improved selectivity and metabolic stability |

This table is illustrative, based on rational design principles applied to related benzamide structures.

For this compound, rational design could involve modifying the aminopropyl side chain, altering the position of the methyl group on the benzene (B151609) ring, or introducing additional functional groups to exploit specific binding pockets within a target protein. The goal is to maximize desired interactions while minimizing off-target effects, thereby creating a more effective and safer chemical entity.

Integration with Systems Biology and Omics Approaches

To fully understand the biological impact of a compound, researchers are increasingly turning to systems biology and multi-omics approaches. griffith.edu.aunih.gov These fields provide a holistic view of cellular and organismal responses by integrating large datasets from genomics, transcriptomics, proteomics, and metabolomics. github.ioresearchgate.net This integrated analysis can reveal the broader consequences of target engagement, identify potential biomarkers for efficacy, and uncover mechanisms of action that are not apparent from single-target studies. nih.gov

For a compound like this compound, a systems biology approach could involve:

Transcriptomics: Analyzing changes in messenger RNA (mRNA) expression in cells treated with the compound to identify affected signaling pathways. github.io

Proteomics: Quantifying changes in protein levels and post-translational modifications to understand the functional consequences of the compound's activity.

Metabolomics: Measuring fluctuations in small-molecule metabolites to capture the downstream effects on cellular metabolism. researchgate.net

By overlaying these different omics datasets, researchers can construct comprehensive network models that illustrate how the compound perturbs biological systems. nih.gov This approach is crucial for understanding complex diseases and for developing more effective, personalized therapies.

Advances in Synthetic Accessibility and Green Chemistry

The practical utility of any chemical compound is dependent on its synthetic accessibility. Modern chemical synthesis places a strong emphasis on developing efficient, cost-effective, and environmentally sustainable processes. Green chemistry principles are central to this effort, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. unibo.it

Amide bond formation, the key reaction in synthesizing this compound, is one of the most common reactions in the pharmaceutical industry and a major focus of green chemistry research. rsc.org Recent advances include:

Greener Solvents: Replacing traditional solvents like N,N-dimethylformamide (DMF) with more environmentally benign alternatives such as ethyl acetate (B1210297) or specialized green solvents. unibo.itmdpi.com

Catalytic Methods: Using catalysts, including enzymes (biocatalysis) or boric acid, to facilitate amide bond formation, which generates water as the only byproduct. rsc.orgwalisongo.ac.id

Improved Coupling Reagents: Developing new coupling reagents that are more efficient and produce less waste compared to traditional methods. walisongo.ac.id

The efficiency and sustainability of a synthesis are often evaluated using green chemistry metrics.

| Metric | Description | Ideal Value |

| Atom Economy | Percentage of atoms from reactants incorporated into the final product. | 100% |

| Process Mass Intensity (PMI) | Total mass used in a process (solvents, reagents, etc.) divided by the mass of the final product. | 1 (lower is better) |

| Reaction Mass Efficiency (RME) | Mass of the isolated product divided by the total mass of reactants. | 100% |

This table outlines key metrics used to assess the environmental impact of chemical syntheses, based on findings from the analysis of amide-forming reactions. walisongo.ac.id

Applying these principles to the synthesis of this compound can lead to more sustainable production methods, which is a critical consideration for its potential future development.

Exploration of New Applications as Chemical Tools

Beyond direct therapeutic applications, novel compounds are often valuable as "chemical tools" or "probes" to investigate biological processes. A highly potent and selective molecule can be used to modulate the function of a specific protein in cells or in vivo, allowing researchers to study the downstream consequences of that protein's activity. nih.gov

For example, selective inhibitors of SIRT2 have been used as chemical tools to demonstrate the role of α-tubulin acetylation in cellular processes and to inhibit the aggregation of polyglutamine proteins in models of Huntington's disease. nih.govnih.gov Similarly, if this compound or an optimized derivative is found to be a selective modulator of a novel biological target, it could be used to:

Validate that target for its role in a specific disease.

Elucidate the protein's function in complex signaling pathways.

Study the physiological effects of inhibiting or activating the target in various biological models.

The development of such chemical tools is essential for advancing fundamental biological knowledge and for the initial stages of drug discovery, providing a clear link between a molecular target and a disease phenotype.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-(3-aminopropyl)-3-methylbenzamide?

The synthesis typically involves amide coupling between 3-methylbenzoyl chloride and 3-aminopropylamine under basic conditions. Pyridine or triethylamine is used to neutralize HCl byproducts, and the reaction proceeds in anhydrous solvents like dichloromethane or THF at 0–25°C . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is critical. Characterization by H/C NMR (peaks at δ 7.4–8.1 ppm for aromatic protons and δ 2.3 ppm for the methyl group) and mass spectrometry (m/z ≈ 220–230 for [M+H]) confirms structure .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?

Discrepancies in yields (e.g., 50–85%) may arise from variations in stoichiometry, solvent polarity, or catalyst use. Systematic optimization via Design of Experiments (DoE) is recommended:

- Variables : Solvent (polar aprotic vs. non-polar), temperature (0°C vs. RT), and base (triethylamine vs. DMAP).

- Analysis : ANOVA to identify significant factors. For example, THF may improve solubility of intermediates compared to DCM .

- Validation : Reproduce high-yield conditions with strict inert atmosphere control to minimize side reactions (e.g., oxidation of the aminopropyl group) .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR : H NMR identifies aromatic (δ 7.4–8.1 ppm) and aliphatic protons (δ 1.6–2.5 ppm for aminopropyl). C NMR confirms carbonyl (δ ~167 ppm) and methyl groups (δ ~21 ppm) .

- X-ray crystallography : Monoclinic systems (space group P2/c) with unit cell parameters (e.g., a = 25.023 Å, b = 5.370 Å) resolve stereochemistry and hydrogen-bonding networks .

- Mass spectrometry : ESI-MS provides accurate molecular weight (e.g., m/z 221.1 for [M+H]) .

Advanced: What strategies enhance crystallization for structural studies?

- Solvent screening : Use mixed solvents (e.g., ethanol/water) to slow nucleation.

- Temperature gradients : Gradual cooling from 50°C to 4°C improves crystal quality.

- Seeding : Introduce microcrystals from prior batches to control polymorphism.

- Data collection : High-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) reduce noise in electron density maps .

Basic: What biological activities are reported for structurally analogous benzamide derivatives?

Analogues like N-[(6-methylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide show:

- Enzyme inhibition : IC values <10 µM against kinases or proteases.

- Antimicrobial activity : MIC = 2–8 µg/mL against Staphylococcus aureus.

- Mechanistic studies : Competitive binding assays (e.g., SPR or ITC) quantify target affinity .

Advanced: How does the 3-aminopropyl group influence physicochemical properties?

- Solubility : The amine increases water solubility (logP reduced by ~1.5 vs. non-aminated analogues).

- Metal coordination : Forms complexes with Ag(I) (sorption capacity ~105 mg/g in polymer resins) via lone-pair donation, relevant for catalytic or environmental applications .

- Stability : Prone to oxidation; stabilize with antioxidants (e.g., BHT) in long-term storage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.